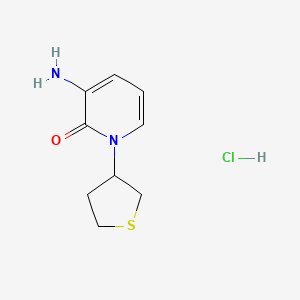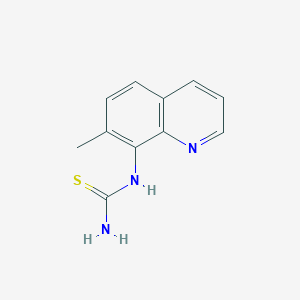
(7-Methylquinolin-8-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(7-Methylquinolin-8-yl)thiourea” is a compound with the molecular formula C11H11N3S . It is a derivative of thiourea, which is a carbon, hydrogen, sulfur, and nitrogen-based organic molecule . Thiourea derivatives have been reported to exhibit a wide range of biological activities, especially anticancer properties .
Synthesis Analysis
Thiourea can be synthesized from urea using a nucleophilic substitution reaction . The synthesis of thiourea derivatives often involves intermediaries, such as carbon disulphide and ammonium thiocyanate isomerization, cyanamide, cyanamide-hydrogen sulphide, lime nitrogen, urea-calcium cyanamide, and urea-cyanamide .Molecular Structure Analysis
The molecular structure of “(7-Methylquinolin-8-yl)thiourea” consists of a thiourea group attached to a quinoline ring. The thiourea functionality plays a central role in medicinal chemistry thanks to the possibility of establishing stable hydrogen bonds with recognition elements of biological targets, such as proteins, enzymes, and receptors .Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Thiourea derivatives, including “(7-Methylquinolin-8-yl)thiourea”, have been found to possess significant antibacterial properties . They have been used in the development of new antibacterial agents, contributing to the fight against antibiotic-resistant bacteria .
Antioxidant Properties
These compounds have also been recognized for their antioxidant properties . They can neutralize harmful free radicals in the body, potentially reducing the risk of chronic diseases and slowing down the aging process .
Anticancer Properties
Thiourea derivatives have shown potential in cancer treatment due to their anticancer properties . They can inhibit the growth of cancer cells and have been used in the development of new anticancer drugs .
Anti-inflammatory Properties
The anti-inflammatory properties of thiourea derivatives make them useful in the treatment of inflammatory diseases . They can reduce inflammation and alleviate symptoms of diseases like arthritis .
Anti-Alzheimer Properties
Research has indicated that thiourea derivatives may have applications in the treatment of Alzheimer’s disease . Their anti-Alzheimer properties could potentially slow down the progression of this neurodegenerative disease .
Antituberculosis Properties
Thiourea derivatives have been found to possess antituberculosis properties . They can inhibit the growth of Mycobacterium tuberculosis, the bacteria that cause tuberculosis .
Antimalarial Properties
Thiourea derivatives, including “(7-Methylquinolin-8-yl)thiourea”, have shown potential in the treatment of malaria . They can inhibit the growth of Plasmodium parasites, which cause malaria .
Fluorescence Characteristics
Unsymmetrical thiourea derivatives exhibit unique fluorescence characteristics . These properties make them useful in various applications, such as the development of fluorescent probes for biological imaging .
Zukünftige Richtungen
The future directions for research on “(7-Methylquinolin-8-yl)thiourea” and similar compounds could include further investigations into their biological activities, particularly their anticancer properties . Additionally, the development of new synthetic methods for thiourea derivatives could be a promising area of research .
Wirkmechanismus
Target of Action
It is known that many thiourea derivatives have exhibited biological activities including anticancer activity through several mechanisms . For instance, some thiourea derivatives have shown strong DNA topoisomerase inhibitory activity .
Mode of Action
It is known that thiourea derivatives can form powerful hydrogen bonds in the atp binding pocket of enzymes . This interaction can inhibit the function of the target enzyme, leading to the observed biological effects.
Biochemical Pathways
It is known that molecules containing a thiazole ring, which is structurally similar to thiourea, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
It is known that many thiourea derivatives have shown various biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial effects .
Eigenschaften
IUPAC Name |
(7-methylquinolin-8-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c1-7-4-5-8-3-2-6-13-10(8)9(7)14-11(12)15/h2-6H,1H3,(H3,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFGHRCGXNFQEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC=N2)C=C1)NC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methylquinolin-8-yl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

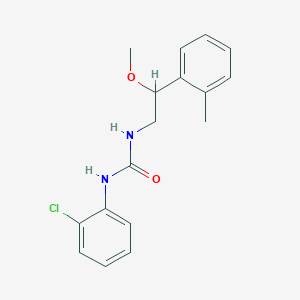
![[4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2946734.png)
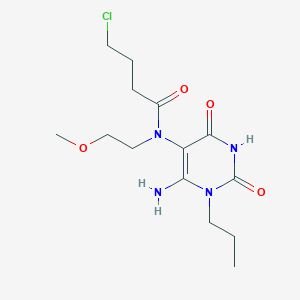
![4-butyl-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2946737.png)
![4-(4-fluorobenzyl)-5-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2946739.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2946740.png)
![5-[(4-Cyclohexylthio-3-nitrophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2946741.png)
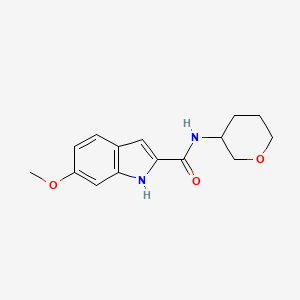

![3-[4-allyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone](/img/structure/B2946748.png)
![4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid](/img/structure/B2946749.png)


